Bienvenue dans la boutique en ligne BenchChem!

9,10-Dihydrophenanthrene-9,10-diol

Electropolymerization Conducting polymers Organic electronics

9,10-Dihydrophenanthrene-9,10-diol (CAS 25061-77-2, molecular formula C14H12O2, molecular weight 212.24 g/mol) is a dihydrophenanthrenediol that serves as the primary K-region metabolite in the biotransformation of phenanthrene, the prototypical three-ring polycyclic aromatic hydrocarbon (PAH). Unlike the fully aromatic phenanthrene-9,10-diol (C14H10O2, MW 210.23 g/mol) , this compound features saturation at the 9,10-positions of the central ring, yielding two stereogenic centers and giving rise to distinct cis and trans diastereomers with divergent biological and physicochemical properties.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 25061-77-2
Cat. No. B186775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydrophenanthrene-9,10-diol
CAS25061-77-2
Synonyms9,10-dihydroxy-9,10-dihydrophenanthrene
9,10-dihydroxy-9,10-dihydrophenanthrene, (9R-trans)-isomer
9,10-dihydroxy-9,10-dihydrophenanthrene, (9S-trans)-isomer
9,10-dihydroxy-9,10-dihydrophenanthrene, (cis)-isomer
9,10-dihydroxy-9,10-dihydrophenanthrene, (trans)-isomer
9,10-dihydroxy-9,10-dihydrophenanthrene, trans-(+-)-isome
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
InChIInChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H
InChIKeyMFXNBQWUTDDOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydrophenanthrene-9,10-diol (CAS 25061-77-2): Core Identity and K-Region Dihydrodiol Scaffold for Procurement Decision-Making


9,10-Dihydrophenanthrene-9,10-diol (CAS 25061-77-2, molecular formula C14H12O2, molecular weight 212.24 g/mol) is a dihydrophenanthrenediol that serves as the primary K-region metabolite in the biotransformation of phenanthrene, the prototypical three-ring polycyclic aromatic hydrocarbon (PAH) [1]. Unlike the fully aromatic phenanthrene-9,10-diol (C14H10O2, MW 210.23 g/mol) , this compound features saturation at the 9,10-positions of the central ring, yielding two stereogenic centers and giving rise to distinct cis and trans diastereomers with divergent biological and physicochemical properties [2]. The compound exists as a pair of enantiomers for the trans configuration—(9S,10S) and (9R,10R)—and as a meso or racemic mixture for the cis configuration, making stereochemical identity a critical procurement specification [3].

Why 9,10-Dihydrophenanthrene-9,10-diol Cannot Be Substituted by Phenanthrene, Phenanthrene-9,10-diol, or Other Positional Dihydrodiol Isomers


Generic substitution fails for 9,10-dihydrophenanthrene-9,10-diol because its unique combination of K-region saturation, stereochemical configuration, and physicochemical properties governs its behavior across metabolic, electrochemical, and synthetic applications in ways that none of its closest structural analogs replicate. The parent phenanthrene lacks the hydroxyl groups essential for hydrogen-bonding interactions and metabolic recognition, while the fully aromatic phenanthrene-9,10-diol has a markedly different electronic structure (ionization potential, redox behavior) owing to extended π-conjugation [1]. Among the regioisomeric dihydrodiols of phenanthrene (1,2-; 3,4-; and 9,10-), only the 9,10-dihydrodiol is formed at the K-region, the metabolically preferred site of cytochrome P450-mediated oxidation, and its stereochemical outcome (cis vs. trans; enantiomeric composition) is species-, enzyme-, and condition-dependent, directly determining downstream biological fate [2]. Furthermore, the saturated C9–C10 bond in the dihydro form imparts a higher electrochemical onset oxidation potential compared to the fully conjugated analog, a property exploited in the design of electropolymerized films with superior optical performance [3]. These multidimensional differentiators—regiochemical, stereochemical, electronic, and metabolic—mean that no single analog can serve as a drop-in replacement across the compound's research and industrial application spectrum.

9,10-Dihydrophenanthrene-9,10-diol: Quantitative Evidence of Differentiation from Closest Analogs


Electrochemical Onset Oxidation Potential: 9,10-Dihydrophenanthrene vs. Phenanthrene — Quantifying the Impact of Central Ring Saturation

The onset oxidation potential of 9,10-dihydrophenanthrene (DHP) monomer is approximately 1.41 V, significantly higher than that of the fully conjugated phenanthrene (Phe) monomer due to the reduction in π-conjugation and electron delocalization caused by the saturated C9–C10 bond [1]. This difference in monomer oxidation potential directly translates into divergent electropolymerization behavior, with the resulting poly(9,10-dihydrophenanthrene) (PDHP) exhibiting an optical bandgap (Eg) of 2.55 eV compared to 2.18 eV for polyphenanthrene (PPhe), and a higher fluorescence quantum yield of 0.14 for PDHP versus PPhe, both emitting yellow-green light [1]. The polymerization regiochemistry also differs: DHP couples primarily at the C(2) and C(7) positions, whereas Phe couples at C(9) and C(10) [1].

Electropolymerization Conducting polymers Organic electronics

Stereochemical Fidelity in K-Region Metabolism: trans-9,10-Dihydrodiol Enantiomeric Composition Differentiates Microbial vs. Mammalian Systems and Interspecies Selectivity

The enantiomeric composition of trans-9,10-dihydrophenanthrene-9,10-diol produced during phenanthrene metabolism is strongly species-dependent. Streptomyces flavovirens produces predominantly the (−)-9S,10S enantiomer (62.8% of total metabolites, absolute configuration confirmed by circular dichroism), identical to the principal enantiomer formed by mammalian enzymes [1]. In contrast, the white rot fungus Phanerochaete chrysosporium produces predominantly the 9S,10S enantiomer, while Cunninghamella elegans and Syncephalastrum racemosum produce predominantly the 9R,10R enantiomer [2]. The marine cyanobacterium Agmenellum quadruplicatum PR-6 generates the trans-9,10-dihydrodiol with a 22% enantiomeric excess of the (−)-9S,10S-enantiomer [3]. These stereochemical outcomes are not interchangeable with the cis-dihydrodiol, which is produced via dioxygenase-catalyzed mechanisms rather than cytochrome P450 monooxygenase/epoxide hydrolase pathways [4].

PAH metabolism Cytochrome P450 Enantiomeric excess Biomarker

Physicochemical Property Differentiation: pKa, logP, and logD Values Distinguish trans-9,10-Dihydrophenanthrene-9,10-diol from Phenanthrene and Aromatic Phenanthrene-9,10-diol

The (9S,10S)-trans-9,10-dihydrophenanthrene-9,10-diol has a calculated acid pKa of 13.14 and a logP of 2.03 (logD = 2.03 at both pH 5.5 and 7.4), indicating it is a very weak acid that remains essentially neutral and predominantly non-ionized under physiological pH conditions [1]. PubChem reports an XLogP3-AA of 1.6 for the compound without isomeric designation [2], while ACD/Labs data for the (9R)-enantiomer gives a logP of 2.58 . For comparison, the fully aromatic phenanthrene-9,10-diol (C14H10O2, MW 210.23) has a higher density (1.36 g/cm³ vs. 1.326 g/cm³ for the dihydro form) and a higher refractive index (1.794 vs. 1.696), reflecting the extended conjugation in the aromatic system . The non-hydroxylated 9,10-dihydrophenanthrene has substantially different properties: gas-phase ionization energy of 7.55 ± 0.02 eV (photoelectron spectroscopy) [3].

Physicochemical profiling Lipophilicity ADME prediction Analytical method development

Synthetic Accessibility and Stereochemical Control: Ni(0)-Mediated One-Pot Cascade Provides cis-9,10-Dihydrodiol with up to 98% Yield, Distinct from Multi-Step Routes to trans-Isomers

A Ni(0)-mediated one-pot cascade reaction—combining Ullmann-type aryl-aryl homocoupling of 2-carbonyl-substituted bromobenzenes followed by intramolecular pinacol-type cyclization—provides cis-9,10-dihydroxy-9,10-dihydrophenanthrene derivatives (3) stereoselectively in yields up to 98%, with the cis configuration confirmed by X-ray crystallography [1]. This contrasts with the synthesis of trans-9,10-dihydrophenanthrene-9,10-diols, which requires pinacol cyclization of 2,2′-biaryldicarbaldehydes under different conditions and provides enantiopure C2-symmetric diols with demonstrated utility in asymmetric synthesis [2]. The trans-diol scaffold has been further employed as a key intermediate in the asymmetric total synthesis of complex polycyclic natural products including PD-116740, TAN-1085, and FD-594, where stereoselective construction of the trans-9,10-dihydrophenanthrene-9,10-diol B–C–D ring system is achieved via asymmetric dihydroxylation followed by Cu-mediated oxidative cyclization [3].

Synthetic methodology Pinacol cyclization Stereoselective synthesis C2-symmetric diols

CYP450 Isoform-Specific Metabolic Activation: Human CYP2E1 Uniquely Metabolizes Phenanthrene to trans-9,10-Dihydrodiol, Differentiating it from Other K-Region Metabolites

A direct comparative study using V79 Chinese hamster cells genetically engineered for individual human and rat cytochrome P450 isoforms revealed that human CYP2E1 showed remarkable catalytic activity to metabolize phenanthrene specifically to its trans-9,10-dihydrodiol, whereas this isoform is typically associated with the metabolism of small-molecule solvents rather than PAHs [1]. In the same study, rat CYP1A2 produced the K-region trans-9,10-dihydrodiol as the predominant metabolite, while human CYP1A2 produced similar amounts of trans-1,2-, trans-3,4-, and trans-9,10-dihydrodiols, demonstrating a pronounced interspecies difference in regioselectivity that is isoform-specific [1]. This is corroborated by studies in Phanerochaete chrysosporium, where the P450 inhibitor piperonyl butoxide significantly inhibited trans-9,10-dihydrodiol formation in both intact cultures and microsomal fractions (with a P450 content of 130 pmol mg⁻¹ and NADPH-dependent activity of 0.44 ± 0.02 min⁻¹), confirming a P450-dependent mechanism distinct from manganese peroxidase-mediated degradation [2].

Cytochrome P450 Metabolic activation Risk assessment Exposure biomarker

Kovats Retention Index Differentiation: GC-MS Chromatographic Resolution of cis-9,10-Dihydrophenanthrene-9,10-diol from Related Dihydrodiol and Phenanthrene Derivatives

The Kovats retention index for cis-9,10-dihydrophenanthrene-9,10-diol on standard non-polar columns is reported in the range of 1980–2020, providing a key chromatographic identifier for this diastereomer [1]. This differentiates it from its diacetate derivative (cis-9,10-dihydrophenanthrene-9,10-diol diacetate, C18H16O4), which has distinct retention behavior [2], and from the non-hydroxylated 9,10-dihydrophenanthrene (RI ≈ 1688.6 on SE-54 stationary phase) [3]. The retention index of the methyl-substituted analog cis-9-methyl-9,10-dihydrophenanthrene-9,10-diol (C15H14O2) is also independently documented, underscoring that even minor structural modifications produce resolvable chromatographic shifts [4]. The GC-MS spectrum of the target compound (NIST Library #252948) shows characteristic fragment ions at m/z 165 (base peak), 212 (molecular ion), and 181, providing a mass spectral fingerprint for unambiguous identification [1].

Analytical chemistry GC-MS Retention index Metabolite identification

9,10-Dihydrophenanthrene-9,10-diol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Environmental PAH Exposure Biomonitoring and Metabolic Pathway Elucidation

As the primary K-region metabolite of phenanthrene, 9,10-dihydrophenanthrene-9,10-diol serves as a critical analytical standard for human biomonitoring studies. Its formation via human CYP2E1—an isoform not traditionally associated with PAH metabolism—makes it a pathway-specific biomarker distinct from bay-region dihydrodiols [1]. In environmental toxicology, the enantiomeric composition of the trans-dihydrodiol (quantified at 22% e.e. of (−)-9S,10S in cyanobacteria [2], 62.8% of total metabolites in Streptomyces flavovirens [3], and with species-dependent reversal of enantioselectivity across fungi [4]) enables source apportionment and assessment of microbial vs. mammalian contributions to environmental phenanthrene degradation.

Organic Electronics: Precursor for High-Fluorescence Poly(dihydrophenanthrene) Films

The 9,10-dihydrophenanthrene scaffold, with its onset oxidation potential of ~1.41 V, yields electropolymerized films (PDHP) exhibiting an optical bandgap of 2.55 eV and a fluorescence quantum yield of 0.14—both metrics superior to the polyphenanthrene analog (Eg = 2.18 eV) [1]. The C(2)/C(7) regiochemistry of polymerization, driven by the saturated C9–C10 bond, produces a structurally distinct conjugated polymer backbone compared to the C(9)/C(10)-coupled polyphenanthrene. Patents further disclose the use of dihydrophenanthrene structural units in conjugated polymers and dendrimers for polymeric OLEDs [5], positioning the diol as a versatile building block for solution-processable organic semiconductors.

Asymmetric Synthesis: C2-Symmetric Chiral Ligand and Natural Product Total Synthesis

The trans-9,10-dihydrophenanthrene-9,10-diol scaffold, accessible as an enantiopure C2-symmetric diol via pinacol cyclization of 2,2′-biaryldicarbaldehydes [6], has demonstrated utility in the asymmetric total synthesis of complex angucyclinones (PD-116740), polycyclic xanthones (FD-594), and axially chiral natural products (TAN-1085) [7]. The cis-diol, accessible in up to 98% yield via a Ni(0)-mediated one-pot cascade [8], serves as a direct precursor to 9-phenanthrones through acid-catalyzed rearrangement. Procurement specifications must distinguish between cis and trans diastereomers, as they lead to divergent synthetic pathways and final product scaffolds.

Hepatoprotective and Anti-Inflammatory Drug Discovery

Patent WO2021160139A1 discloses a class of 9,10-dihydrophenanthrene compounds with demonstrated anti-inflammatory and antioxidant properties, particularly suitable for the treatment of liver injury including toxic hepatitis, alcoholic hepatitis, and ischemic hepatitis [9]. In vivo data in mouse models of CCl4-induced acute liver injury and ischemia-reperfusion injury showed statistically significant reductions in serum ALT, AST, and LDH levels, as well as improved histopathological scores (p < 0.05 to p < 0.001) [9]. While the patent covers substituted derivatives rather than the parent diol itself, 9,10-dihydrophenanthrene-9,10-diol serves as the core pharmacophoric scaffold and the essential starting material for structure-activity relationship (SAR) studies.

Quote Request

Request a Quote for 9,10-Dihydrophenanthrene-9,10-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.